2-(2,6-dimethylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide
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Overview
Description
2-(2,6-dimethylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylphenoxy group, an ethylanilino sulfonyl group, and an acetamide moiety. Its molecular formula is C20H24N2O4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,6-dimethylphenol with chloroacetic acid to form 2-(2,6-dimethylphenoxy)acetic acid. This intermediate is then reacted with 4-[(ethylanilino)sulfonyl]aniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy or sulfonyl groups, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted phenoxy or sulfonyl derivatives.
Scientific Research Applications
2-(2,6-dimethylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-dimethylphenoxy)-N-(2-methyl-6-nitrophenyl)acetamide
- 2,2-dichloro-N-(2,6-dimethyl-phenyl)-acetamide
- N-benzyl-2-(2,6-dimethylphenoxy)-N-[(3R,4S)-4-{[isobutyl(phenylsulfonyl)amino]methyl}pyrrolidin-3-yl]methyl]acetamide
Uniqueness
Compared to similar compounds, 2-(2,6-dimethylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C24H26N2O4S |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C24H26N2O4S/c1-4-26(21-11-6-5-7-12-21)31(28,29)22-15-13-20(14-16-22)25-23(27)17-30-24-18(2)9-8-10-19(24)3/h5-16H,4,17H2,1-3H3,(H,25,27) |
InChI Key |
YZSITBXWQHYDCV-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=CC=C3C)C |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=CC=C3C)C |
Origin of Product |
United States |
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